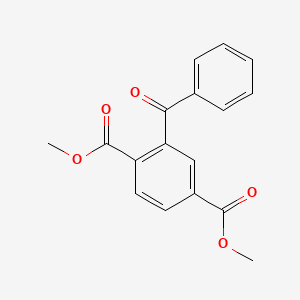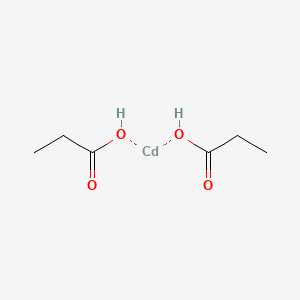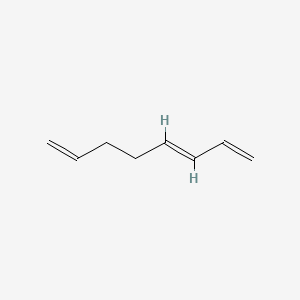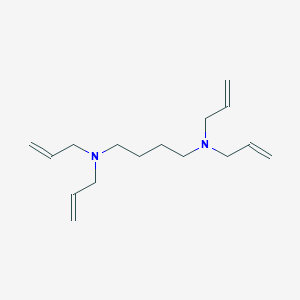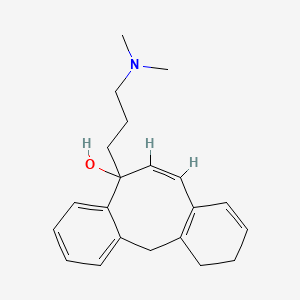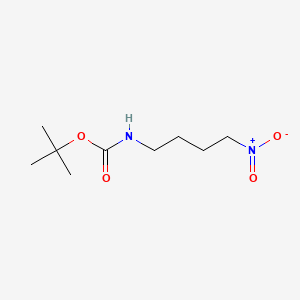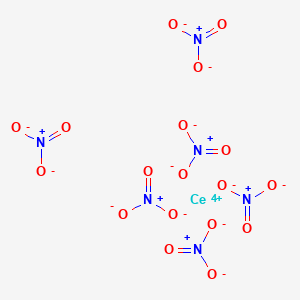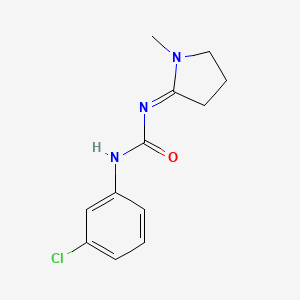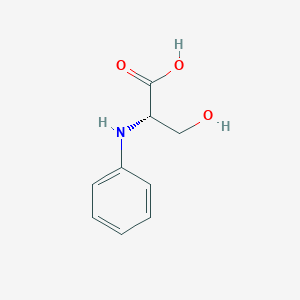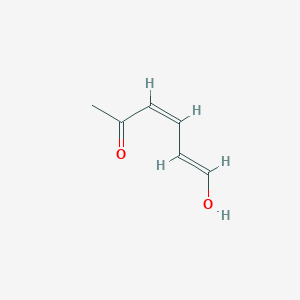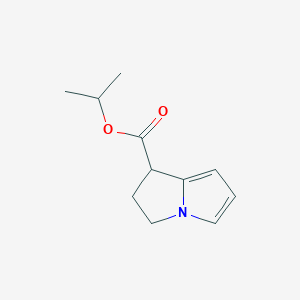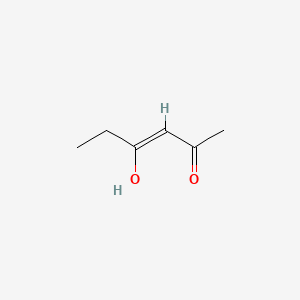![molecular formula C19H27NO2S B13813063 2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione CAS No. 6310-34-5](/img/structure/B13813063.png)
2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(decylsulfanylmethyl)isoindole-1,3-dione is a chemical compound with the molecular formula C19H27NO2S and a molecular weight of 333.49 g/mol . This compound belongs to the class of isoindole-1,3-dione derivatives, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of a decylthiol and a base to introduce the decylsulfanylmethyl group onto the isoindole-1,3-dione core . The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of 2-(decylsulfanylmethyl)isoindole-1,3-dione can be scaled up by optimizing the reaction conditions and using continuous flow reactors . The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(decylsulfanylmethyl)isoindole-1,3-dione undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the decylsulfanylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, thioethers
Substitution: Various substituted isoindole-1,3-dione derivatives
Wissenschaftliche Forschungsanwendungen
2-(decylsulfanylmethyl)isoindole-1,3-dione has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(decylsulfanylmethyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, making it a potential candidate for anticancer drug development .
Vergleich Mit ähnlichen Verbindungen
2-(decylsulfanylmethyl)isoindole-1,3-dione can be compared with other isoindole-1,3-dione derivatives, such as:
Phthalimide: A simpler isoindole-1,3-dione derivative with widespread use in organic synthesis and pharmaceuticals.
N-alkyl isoindole-1,3-diones: These compounds have similar structures but different alkyl groups, leading to variations in their chemical and biological properties.
N-aryl isoindole-1,3-diones: These derivatives have aryl groups instead of alkyl groups, which can significantly alter their reactivity and applications.
The uniqueness of 2-(decylsulfanylmethyl)isoindole-1,3-dione lies in its specific decylsulfanylmethyl group, which imparts distinct chemical and biological properties compared to other isoindole-1,3-dione derivatives .
Eigenschaften
CAS-Nummer |
6310-34-5 |
|---|---|
Molekularformel |
C19H27NO2S |
Molekulargewicht |
333.5 g/mol |
IUPAC-Name |
2-(decylsulfanylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C19H27NO2S/c1-2-3-4-5-6-7-8-11-14-23-15-20-18(21)16-12-9-10-13-17(16)19(20)22/h9-10,12-13H,2-8,11,14-15H2,1H3 |
InChI-Schlüssel |
KQZQUMPBZXFAAT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCSCN1C(=O)C2=CC=CC=C2C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(1S)-1-Carboxyethyl]amino}benzoic acid](/img/structure/B13812984.png)
